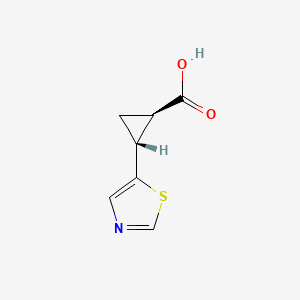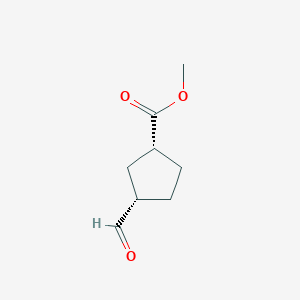
3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester is an organic compound with a unique structure that includes a formyl group and a carboxylic acid methyl ester group attached to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester can be achieved through several methods. One common approach involves the reaction of cyclopentanone with formic acid and methanol in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate formylcyclopentane, which is then esterified to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3beta-Carboxycyclopentane-1beta-carboxylic acid.
Reduction: 3beta-Hydroxycyclopentane-1beta-carboxylic acid methyl ester.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can affect biological pathways and enzyme activities, making the compound of interest in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid: A related compound with a similar cyclopentane ring structure but lacking the formyl and ester groups.
Methyl cyclopentanecarboxylate: Similar in structure but without the formyl group.
Uniqueness
3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester is unique due to the presence of both a formyl group and a carboxylic acid methyl ester group on the cyclopentane ring
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
methyl (1R,3S)-3-formylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)7-3-2-6(4-7)5-9/h5-7H,2-4H2,1H3/t6-,7+/m0/s1 |
Clé InChI |
DHVYLYFSTLOVFO-NKWVEPMBSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC[C@@H](C1)C=O |
SMILES canonique |
COC(=O)C1CCC(C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


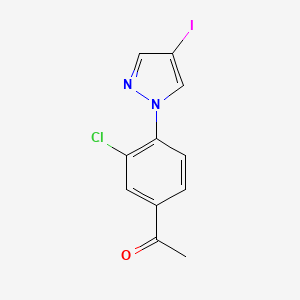
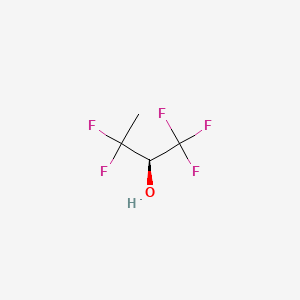

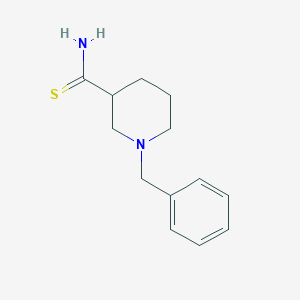


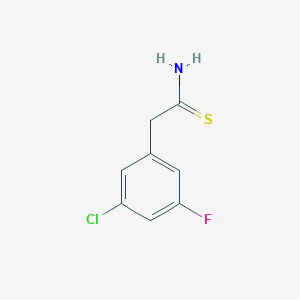
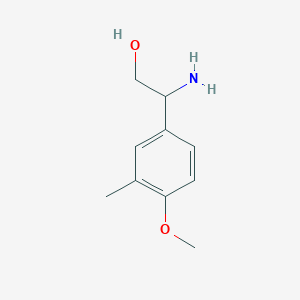
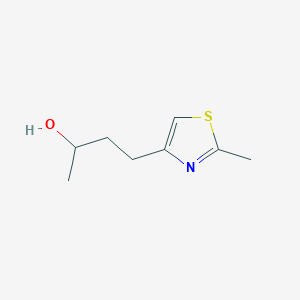
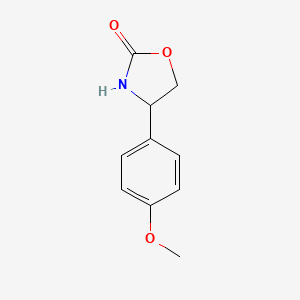
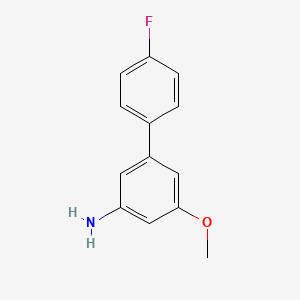

![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
